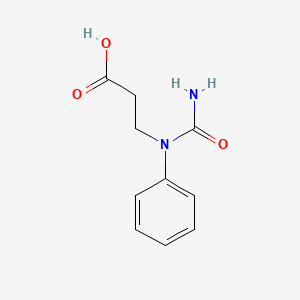
3-(1-Phenyl-ureido)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1-Phenyl-ureido)-propionic acid” is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 208.21 and a molecular formula of C10H12N2O3 . The density is 1.3±0.1 g/cm3, and the boiling point is 412.1±47.0 °C at 760 mmHg .Applications De Recherche Scientifique
Metal Complex Formation
3-(1-Phenyl-ureido)-propionic acid (LH) exhibits significant potential in the formation of metal carboxylate complexes. The synthesis of cadmium and manganese complexes with LH, [ML2(H2O)2]n, showcases a syn–syn conformation around the urea group. Conversely, a dinuclear sodium complex, [NaL(H2O)3]2, demonstrates the urea part adopting an anti–syn conformation. This versatility highlights the compound's utility in inorganic chemistry and potential applications in material science, particularly in the design and development of novel metal-organic frameworks or as ligands in metal complexation for catalysis or pharmaceutical applications (Karmakar & Baruah, 2009).
Pharmacological Properties
While the query specifically excludes drug use and dosage, it's noteworthy that derivatives of this compound, such as ureido-acetamide, have been explored for their pharmacological properties, particularly as non-peptide cholecystokinin-B (CCKB) receptor antagonists. These studies underscore the compound's structural versatility and potential as a scaffold for developing new therapeutic agents, even though the specifics on drug use are to be excluded as per the request (Bertrand et al., 1994).
Biosynthesis of Hydrocinnamic Acids
The compound's relevance extends to biotechnological applications, notably in the biosynthesis of hydrocinnamic acids (3PPA and HPPA) using Escherichia coli. By extending the cinnamic acids biosynthesis pathways through biological hydrogenation, this compound plays a role in the environmentally friendly production of commodity chemicals, demonstrating the potential for sustainable manufacturing processes in the food, pharmaceutical, and chemical industries (Sun et al., 2016).
Antagonism of Integrins
Research into isoxazolyl, oxazolyl, and thiazolylpropionic acid derivatives derived from this compound reveals their potent antagonism of the α4β1 integrin. This property is crucial for understanding cellular adhesion mechanisms and developing treatments for inflammatory diseases and cancer. The study of these derivatives illustrates the compound's relevance in medicinal chemistry and drug design (Duplantier et al., 2001).
Propriétés
IUPAC Name |
3-(N-carbamoylanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-10(15)12(7-6-9(13)14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQLMOLDTSZBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
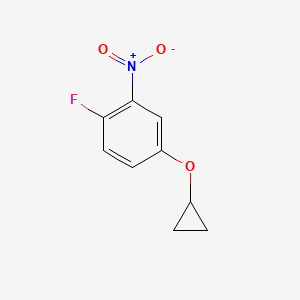
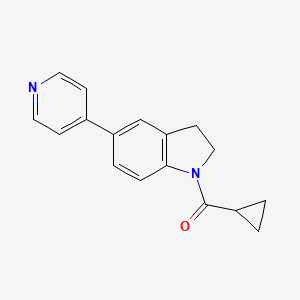
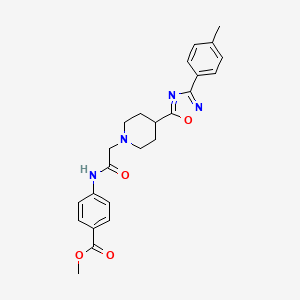
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2743649.png)
![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2743650.png)
![1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole](/img/structure/B2743651.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-(6-methylpyridin-2-yl)amino]acetic acid](/img/structure/B2743657.png)
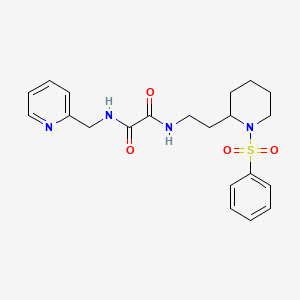
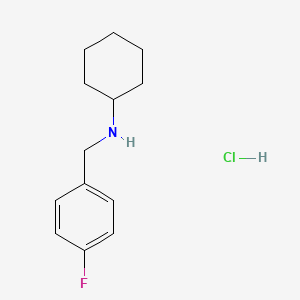
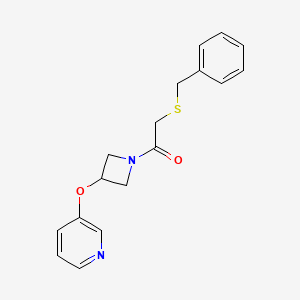
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2743663.png)
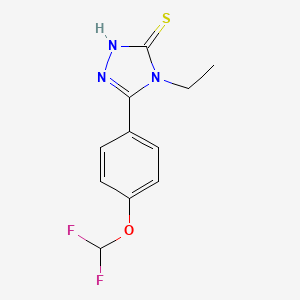
![Thieno[3,2-b]furan-5-ylmethanol](/img/structure/B2743665.png)
